Di-tert-Butyl (2-(bromomethyl)phenyl)imidodicarbonate
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Overview
Description
Di-tert-Butyl (2-(bromomethyl)phenyl)imidodicarbonate is an organic compound with the molecular formula C17H24BrNO4 and a molecular weight of 386.28 g/mol . This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to an imidodicarbonate moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-Butyl (2-(bromomethyl)phenyl)imidodicarbonate typically involves the reaction of 2-(bromomethyl)phenylamine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Di-tert-Butyl (2-(bromomethyl)phenyl)imidodicarbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.
Oxidation Reactions: Oxidation of the bromomethyl group can lead to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions, often in anhydrous ether or THF.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed, usually in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: The major products are substituted phenylimidodicarbonates.
Reduction Reactions: The major products are primary amines or alcohols.
Oxidation Reactions: The major products are aldehydes or carboxylic acids.
Scientific Research Applications
Di-tert-Butyl (2-(bromomethyl)phenyl)imidodicarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: It is used in the development of pharmaceuticals and as a precursor in the synthesis of drug candidates.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Di-tert-Butyl (2-(bromomethyl)phenyl)imidodicarbonate involves the interaction of the bromomethyl group with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. The imidodicarbonate moiety acts as a protecting group, stabilizing the intermediate species and facilitating the reaction. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Di-tert-Butyl (2-(bromomethyl)phenyl)imidodicarbonate can be compared with other similar compounds such as:
Di-tert-Butyl (2-(2-bromoethyl)phenyl)imidodicarbonate: This compound has a similar structure but with an ethyl group instead of a methyl group.
Di-tert-Butyl (4-(bromomethyl)phenyl)imidodicarbonate: This compound has the bromomethyl group attached to the para position of the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the imidodicarbonate moiety, which provides stability and versatility in various synthetic applications.
Properties
Molecular Formula |
C17H24BrNO4 |
---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
tert-butyl N-[2-(bromomethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C17H24BrNO4/c1-16(2,3)22-14(20)19(15(21)23-17(4,5)6)13-10-8-7-9-12(13)11-18/h7-10H,11H2,1-6H3 |
InChI Key |
BNEVRCBQXNPAHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1CBr)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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